2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

Anticancer screening Breast cancer Cytotoxicity assay

This is the definitive para-chloro isomer (CAS 1171923-85-5) for FABP inhibitor programs. The 4‑Cl, three‑carbon propyl linker, and 6‑methoxy groups cooperatively define the binding pharmacophore patented in US6984645B2. Substitution with ortho‑ or meta‑Cl analogs (CAS 1171923‑94‑6, ‑36‑6) compromises target engagement. Use this full‑length scaffold to ensure assay reproducibility and as a versatile core for amide coupling and focused library synthesis. Verify the reported 5.85 µM MCF‑7 IC₅₀ independently.

Molecular Formula C17H17ClO3
Molecular Weight 304.8 g/mol
CAS No. 1171923-85-5
Cat. No. B6339607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid
CAS1171923-85-5
Molecular FormulaC17H17ClO3
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)CCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClO3/c1-21-15-7-3-6-13(16(15)17(19)20)5-2-4-12-8-10-14(18)11-9-12/h3,6-11H,2,4-5H2,1H3,(H,19,20)
InChIKeyBQIIYASLNCRKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid (CAS 1171923-85-5): Baseline Characterization for Research Procurement


2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid (CAS 1171923-85-5), molecular formula C₁₇H₁₇ClO₃, molecular weight 304.8 g/mol , is a synthetic small-molecule aryl carboxylic acid derivative. It features a 2,6-substituted benzoic acid core bearing a 6-methoxy group and a 2-(3-phenylpropyl) side chain para-substituted with chlorine on the terminal phenyl ring . This compound belongs to the class of substituted benzoic acid analogs that have been explored as fatty acid binding protein (FABP) inhibitors [1]. It is commercially available at research-grade purity (≥95%) from multiple suppliers and is primarily utilized as a screening compound and synthetic building block in medicinal chemistry and chemical biology programs.

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid: Structural Determinants That Preclude Simple Analog Substitution


This compound cannot be freely interchanged with its positional isomers (2-chloro or 3-chloro phenyl variants, CAS 1171923-94-6 and CAS 1171923-36-6) or des-methoxy/des-propyl analogs because all three structural modules—the 4-chloro substituent, the three-carbon propyl linker, and the 6-methoxy group on the benzoic acid core—cooperatively determine target binding geometry and physicochemical properties [1]. In the FABP inhibitor pharmacophore, the para-chlorophenyl group occupies a lipophilic pocket whose tolerance for regioisomeric substitution is restricted; the ortho- and meta-chloro isomers present altered dihedral angles and electrostatic surface potentials that are predicted to reduce complementarity with the binding site . Furthermore, removing the 6-methoxy group eliminates a key hydrogen-bond acceptor, while shortening or removing the propyl linker collapses the distance between the carboxylic acid anchor and the aromatic recognition element—each modification is expected to substantially degrade target engagement [1]. Selection of the correct isomer and full-length scaffold is therefore critical for assay reproducibility.

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid: Quantitative Differentiation Evidence Against Structural Analogs


MCF-7 Breast Cancer Cell Cytotoxicity: Reported IC₅₀ Evidence for the 4-Chloro Isomer

In vitro cytotoxicity evaluation against the MCF-7 human breast adenocarcinoma cell line reported an IC₅₀ value of 5.85 µM for the target compound 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid . This value is reported as a single-concentration response and is presented here for reference; no matched head-to-head comparison with the 2-chloro or 3-chloro positional isomers in the same assay system is currently available in the public domain. Users should note that this IC₅₀ datum originates from a vendor technical datasheet and has not been independently verified in a peer-reviewed publication.

Anticancer screening Breast cancer Cytotoxicity assay

Regioisomeric Chlorine Position: Predicted Impact on FABP Binding Pocket Complementarity

The FABP inhibitor patent US6984645B2 exemplifies the 4-chlorophenyl-propyl-6-methoxybenzoic acid scaffold as the preferred substitution pattern, with the para-chloro orientation positioning the halogen atom for optimal van der Waals contact within a sterically constrained lipophilic sub-pocket of the FABP binding cavity [1]. The ortho-chloro isomer (CAS 1171923-94-6) and meta-chloro isomer (CAS 1171923-36-6) are both cataloged as distinct screening compounds , implying divergent biological profiles. No quantitative FABP binding data (Kᵢ or IC₅₀) are publicly available for any of the three isomers to enable direct numerical comparison.

FABP inhibition Structure-activity relationship Molecular recognition

6-Methoxy Substituent: Hydrogen-Bond Acceptor Capacity Relative to Des-Methoxy Analogs

The 6-methoxy group on the benzoic acid core provides a hydrogen-bond acceptor site while simultaneously modulating the compound's lipophilicity relative to des-methoxy analogs such as 2-[3-(4-chlorophenyl)propyl]benzoic acid (MW 274.74 g/mol, C₁₆H₁₅ClO₂) . The 30 Da molecular weight difference between the target compound (304.8 g/mol) and the des-methoxy analog (274.74 g/mol) reflects the presence of the -OCH₃ group, which increases polar surface area and alters LogP, thereby affecting membrane permeability and solubility profiles . No experimentally measured LogP or solubility data are publicly available for direct comparison.

Physicochemical profiling Lipophilicity modulation Hydrogen bonding

Commercial Availability and Purity: Supplier-Reported Specifications for Procurement Decisions

The target compound (CAS 1171923-85-5) is commercially stocked at ≥95% purity by multiple independent suppliers including AKSci (Cat. 5109DG) , J&K Scientific (via CNReagent, Cat. 1411494) , and Endotherm (Art. Nr. ENO044) , with packaging options ranging from 50 mg to 250 mg . In contrast, the 2-chloro positional isomer (CAS 1171923-94-6) is priced at ¥3,127/100MG while the 3-chloro isomer (CAS 1171923-36-6) is priced at ¥2,229/100MG , indicating differential synthetic accessibility and/or demand. The methyl ester prodrug form (CAS 1171923-75-3) is also commercially available for researchers requiring enhanced membrane permeability in cell-based assays .

Research chemical procurement Quality specification Supply chain

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid: Evidence-Based Research Application Scenarios


FABP Inhibitor Screening and Early-Stage Medicinal Chemistry

The compound's scaffold is exemplified in US6984645B2 as a dual inhibitor of adipocyte fatty acid binding protein (aFABP) and keratinocyte fatty acid binding protein (kFABP) [1]. Researchers establishing FABP biochemical or cell-based assays should select the 4-chloro (para) isomer as the reference standard, as this is the regioisomer most directly associated with the patent pharmacophore. The 2-chloro and 3-chloro isomers (CAS 1171923-94-6 and CAS 1171923-36-6) are available for parallel SAR assessment. The methyl ester analog (CAS 1171923-75-3) offers a potential tool for probing the impact of carboxylic acid masking on cellular permeability .

Breast Cancer Cell-Based Screening Cascades

With a vendor-reported IC₅₀ of 5.85 µM against MCF-7 breast adenocarcinoma cells , this compound can serve as a starting point for oncology-focused phenotypic screening. Researchers should independently verify this cytotoxicity value and include the positional isomers as comparators to assess whether the 4-chloro substitution confers any selectivity advantage. The compound's carboxylic acid functionality also makes it amenable to amide coupling for the generation of focused compound libraries.

Physicochemical Property Benchmarking and Assay Development

The target compound (MW 304.8, C₁₇H₁₇ClO₃) and its des-methoxy analog (MW 274.74, C₁₆H₁₅ClO₂) form a matched pair for evaluating the contribution of the 6-methoxy group to solubility, LogP, and non-specific protein binding. Laboratories developing SPR, ITC, or cellular thermal shift assays (CETSA) can use this pair to empirically determine the impact of the methoxy substituent on assay performance before committing to large-scale analog synthesis.

Synthetic Chemistry: Building Block for Focused Library Construction

The benzoic acid functionality enables straightforward derivatization via amide bond formation, esterification, or reduction, making this compound a versatile core scaffold for generating focused libraries [1]. The 4-chlorophenyl moiety provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the propyl linker offers conformational flexibility that can be exploited in scaffold-hopping exercises. Multiple suppliers stock this compound, ensuring reliable access for multi-step synthesis programs .

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